![molecular formula C34H49F5O3S B14072741 (7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)
(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl is a synthetic derivative of estradiol, a form of estrogen. This compound is notable for its unique structural modifications, which include the addition of a pentafluoropentyl group and a sulfinyl group. These modifications are designed to enhance its biological activity and stability, making it a valuable compound for various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl typically involves multiple steps, starting from estradiol. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on estradiol are protected using silyl or benzyl protecting groups to prevent unwanted reactions.
Introduction of the Pentafluoropentyl Group: This step involves the use of a Grignard reagent or an organolithium reagent to introduce the pentafluoropentyl group at the desired position.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfinyl group, converting it to a sulfide or sulfone.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols and amines can be used under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or sulfones.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent for studying the effects of fluorinated groups on the reactivity and stability of organic molecules. It serves as a model compound for developing new synthetic methodologies.
Biology
In biological research, the compound is used to study estrogen receptor interactions and the effects of fluorinated steroids on cellular processes. It helps in understanding the role of estrogen in various physiological and pathological conditions.
Medicine
Medically, the compound is investigated for its potential use in hormone replacement therapy and as a treatment for estrogen-dependent cancers. Its unique structure may offer advantages in terms of selectivity and reduced side effects.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals. Its stability and biological activity make it a valuable candidate for various applications.
作用機序
The compound exerts its effects primarily through interaction with estrogen receptors (ERs). Upon binding to ERs, it modulates the transcription of estrogen-responsive genes, leading to various cellular responses. The presence of the pentafluoropentyl and sulfinyl groups may enhance its binding affinity and selectivity for ERs, thereby influencing its biological activity.
類似化合物との比較
Similar Compounds
Estradiol: The parent compound, which lacks the fluorinated and sulfinyl modifications.
Tamoxifen: A selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.
Raloxifene: Another SERM with similar applications to tamoxifen.
Uniqueness
The unique structural modifications of (7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl confer enhanced stability and biological activity compared to its parent compound, estradiol. These modifications may also reduce the side effects associated with traditional estrogen therapies, making it a promising candidate for further research and development.
特性
分子式 |
C34H49F5O3S |
|---|---|
分子量 |
632.8 g/mol |
IUPAC名 |
[(13S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C34H49F5O3S/c1-23(40)42-30-15-14-29-31-24(21-25-22-26(41)12-13-27(25)28(31)16-18-32(29,30)2)11-8-6-4-3-5-7-9-19-43-20-10-17-33(35,36)34(37,38)39/h12-13,22,24,28-31,41H,3-11,14-21H2,1-2H3/t24?,28?,29?,30?,31?,32-/m0/s1 |
InChIキー |
NNWTWRVZCKFESO-VTODAWOGSA-N |
異性体SMILES |
CC(=O)OC1CCC2[C@@]1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C |
正規SMILES |
CC(=O)OC1CCC2C1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
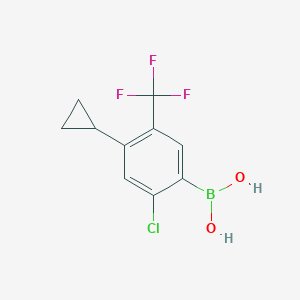

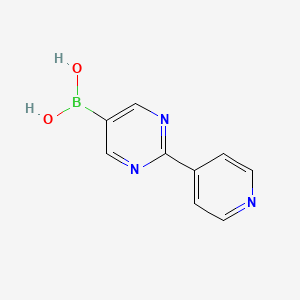
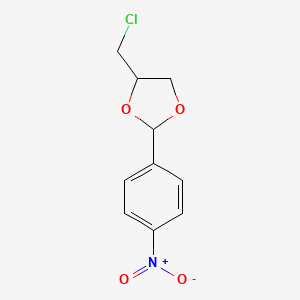
![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)
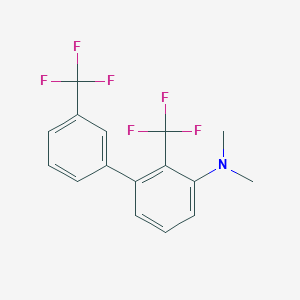
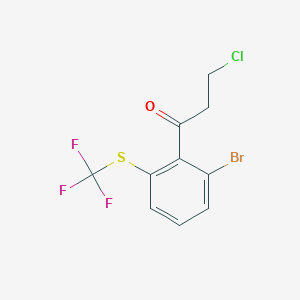
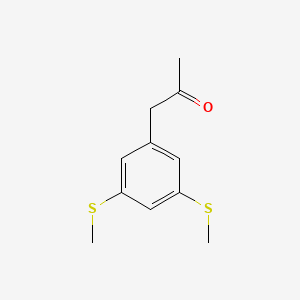


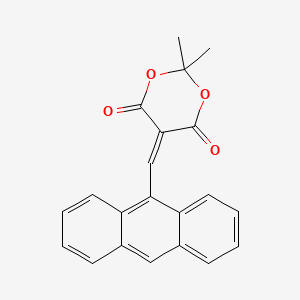
![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)
![N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B14072740.png)
